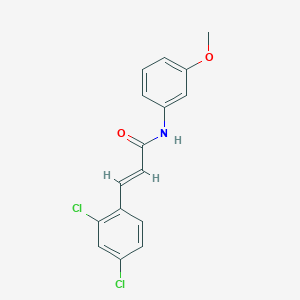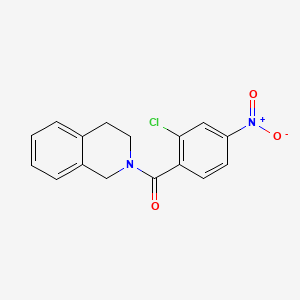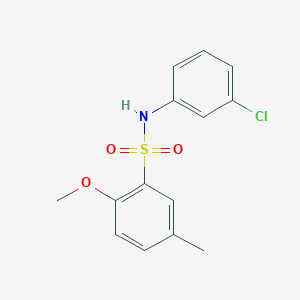![molecular formula C17H26N2O3S B5700602 N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B5700602.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has been shown to be highly effective in patients with advanced NSCLC who have developed resistance to first-generation EGFR TKIs.
Wirkmechanismus
AZD-9291 is a highly selective N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide TKI that targets the T790M mutation, which is the most common mechanism of resistance to first-generation this compound TKIs. This mutation leads to increased ATP binding affinity and decreased TKI binding affinity, which results in reduced inhibition of this compound signaling. AZD-9291 binds irreversibly to the this compound kinase domain, which results in inhibition of this compound signaling and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to inhibit the growth of NSCLC cells that are resistant to first-generation this compound TKIs. This inhibition is mediated by the irreversible binding of AZD-9291 to the this compound kinase domain, which results in inhibition of this compound signaling and induction of apoptosis in cancer cells. AZD-9291 has also been shown to have a favorable safety profile, with a low incidence of adverse events.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AZD-9291 in lab experiments is its high selectivity for the T790M mutation, which makes it a useful tool for studying the mechanisms of resistance to first-generation N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide TKIs. Another advantage is its favorable safety profile, which allows for the use of higher doses in preclinical studies. One limitation is the complex synthesis method, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for the development of AZD-9291. One direction is the development of combination therapies with other targeted agents, such as immune checkpoint inhibitors, to enhance the efficacy of AZD-9291. Another direction is the development of biomarkers to identify patients who are most likely to benefit from AZD-9291 therapy. Finally, the development of new generations of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide TKIs that target other resistance mechanisms may provide additional treatment options for patients with NSCLC.
Synthesemethoden
The synthesis of AZD-9291 is a complex process that involves several steps. The starting material is 2,5-dimethylphenylacetonitrile, which is converted to the corresponding ketone through a Grignard reaction. The ketone is then reacted with 1-azepan-2-one in the presence of a Lewis acid catalyst to yield the key intermediate, 2-(1-azepanyl)-2-hydroxyethylphenyl ketone. This intermediate is then reacted with methanesulfonyl chloride to yield the final product, AZD-9291.
Wissenschaftliche Forschungsanwendungen
AZD-9291 has been extensively studied in preclinical and clinical studies for the treatment of NSCLC. In preclinical studies, AZD-9291 has been shown to be highly effective in inhibiting the growth of NSCLC cell lines that are resistant to first-generation N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide TKIs. In clinical studies, AZD-9291 has been shown to have a high response rate in patients with advanced NSCLC who have developed resistance to first-generation this compound TKIs.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-8-9-15(2)16(12-14)19(23(3,21)22)13-17(20)18-10-6-4-5-7-11-18/h8-9,12H,4-7,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUXQTRBXGYWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)N2CCCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642695 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5700527.png)

![2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5700541.png)
![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)

![4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5700554.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)


![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)

![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)

